

# Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

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## Compound of Interest

Compound Name: Mal-PEG11-mal

Cat. No.: B12417646

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In the context of ADCs, PEG linkers offer several advantages including improved hydrophilicity, enhanced pharmacokinetics, and reduced immunogenicity. The length of the PEG chain is a critical parameter that can be fine-tuned to optimize these effects for a specific ADC.

## Data Presentation: ADC Performance

The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

PEG Linker Length	Clearance Rate (mL/kg/day)	Fold Change vs. Non-PEGylated	Reference Molecule
No PEG	~8.5	1.0x	Non-binding IgG-MMAE (DAR 8)
PEG2	Not Tolerated at 50 mg/kg	-	-
PEG4	Not Tolerated at 50 mg/kg	-	-
PEG8	~2.5	3.4x decrease	Non-binding IgG-MMAE (DAR 8)
PEG12	~1.8	4.7x decrease	Non-binding IgG-MMAE (DAR 8)
PEG24	~1.5	5.7x decrease	Non-binding IgG-MMAE (DAR 8)

Data synthesized from studies on non-binding IgG conjugated to MMAE with a DAR of 8.

Table 2: Effect of PEG Linker Length on In Vivo Efficacy of ADCs

PEG Linker Length	Tumor Growth Inhibition (%)	Tumor Exposure
No PEG	11%	Low
PEG2	35-45%	Moderate
PEG4	35-45%	Moderate
PEG8	75-85%	High
PEG12	75-85%	High
PEG24	75-85%	High

Data from a study investigating radiolabeled ADCs in SCID mice with L540cy tumor xenografts.

Generally, increasing PEG linker length leads to a longer plasma half-life and, in some cases, improved in vivo efficacy. However, this can be accompanied by a decrease in in vitro cytotoxicity, highlighting the importance of optimizing the PEG linker length for each specific ADC.

## Impact of PEG Linker Length on PROTAC Performance

For PROTACs, the linker is a crucial component that dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase. An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, while an excessively long one might result in inefficient ubiquitination.

### Data Presentation: PROTAC Performance

The following tables compile data from studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on their degradation efficiency.

Table 3: Comparative Efficacy of Estrogen Receptor  $\alpha$  (ER $\alpha$ )-Targeting PROTACs

PROTAC	Linker Length (atoms)	ER $\alpha$ Degradation (%)
PROTAC 1	12	~50%
PROTAC 2	16	>80%

Data from a study by Cyrus et al. systematically investigating the effect of linker length on ER $\alpha$  degradation.

Table 4: Comparative Efficacy of TANK-binding kinase 1 (TBK1)-Targeting PROTACs

PROTAC Linker Length (atoms)	Degradation Activity
< 12	No apparent activity
12 - 29	Robust degradation potential

PROTACs based on TBK1 and VHL E3 ligases showed that linkers shorter than 12 atoms had no apparent activity, unlike compounds with longer linkers.

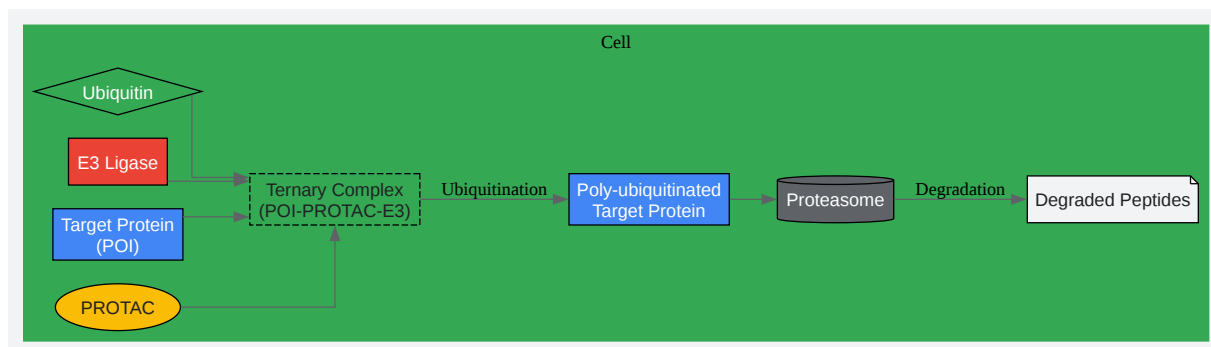
Table 5: Comparative Efficacy of Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs

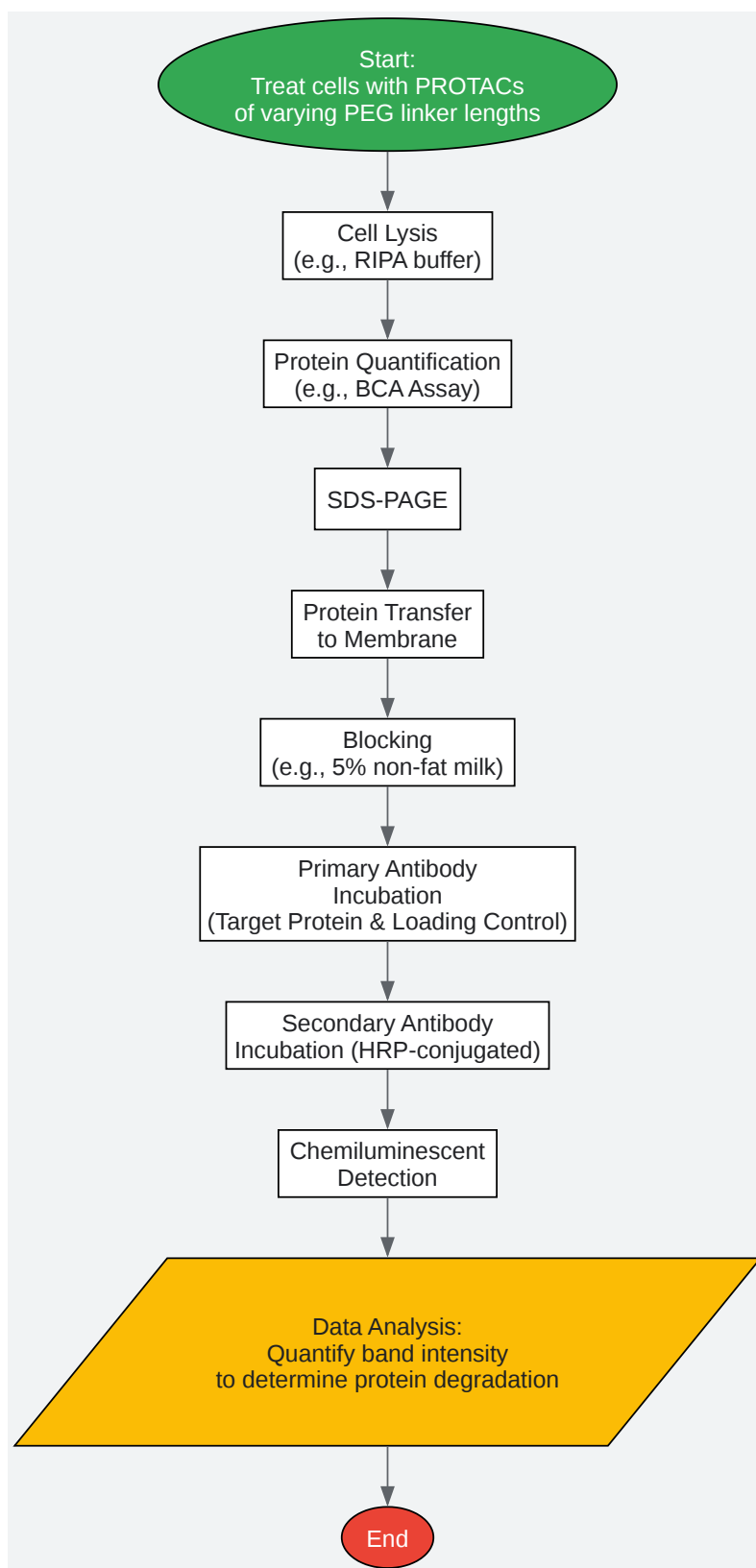
PROTAC Linker	DC50 (nM)	Dmax (%)
Alkane Chain	>1000	<20%
Triazole Linker	<100	>80%

A study on Wogonin-based PROTACs selective for CDK9 found that a triazole linker resulted in higher efficiency than a simple alkane chain.

## Mandatory Visualization

### Signaling Pathway and Experimental Workflow Diagrams





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